3-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyridazine
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Overview
Description
3-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of pharmacological properties and are commonly used in the development of various therapeutic agents
Preparation Methods
The synthesis of 3-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .
Chemical Reactions Analysis
3-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
3-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyridazine can be compared with other piperazine derivatives such as:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antibacterial activity.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl): Studied for its antifungal properties.
The uniqueness of this compound lies in its specific structural features and its potential as an acetylcholinesterase inhibitor, which sets it apart from other similar compounds.
Properties
Molecular Formula |
C17H22N4O |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-6-methylpyridazine |
InChI |
InChI=1S/C17H22N4O/c1-14-6-7-17(19-18-14)21-10-8-20(9-11-21)13-15-4-3-5-16(12-15)22-2/h3-7,12H,8-11,13H2,1-2H3 |
InChI Key |
GWDYJRSUJIPLPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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